REACTION_CXSMILES
|
Cl[Si:2]([CH3:13])([CH3:12])[CH:3]1[C:7]([CH3:8])=[C:6]([CH3:9])[C:5]([CH3:10])=[C:4]1[CH3:11].[C:14]([NH-:18])([CH3:17])([CH3:16])[CH3:15].[Li+]>O1CCCC1>[C:14]([NH:18][Si:2]([CH:3]1[C:7]([CH3:8])=[C:6]([CH3:9])[C:5]([CH3:10])=[C:4]1[CH3:11])([CH3:13])[CH3:12])([CH3:17])([CH3:16])[CH3:15] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[Si](C1C(=C(C(=C1C)C)C)C)(C)C
|
Name
|
lithium tert-butylamide
|
Quantity
|
2.02 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[NH-].[Li+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CUSTOM
|
Details
|
the volatile material was removed
|
Type
|
EXTRACTION
|
Details
|
the resultant product was extracted with hexane (100 mL)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N[Si](C)(C)C1C(=C(C(=C1C)C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.09 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |